[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This tricyclic heterocyclic compound features a complex scaffold integrating oxygen (2-oxa) and nitrogen (4,6,13-triaza) atoms within a fused bicyclo[8.4.0] system. Key substituents include:
- A 3-chlorophenyl group at position 5, contributing hydrophobic and electron-withdrawing properties.
- A hydroxymethyl (-CH₂OH) group at position 11, enabling hydrogen bonding and derivatization for prodrug strategies.
Its molecular formula is C₂₄H₂₀ClN₃O₂S (calculated molecular weight: 473.95 g/mol). Crystallographic characterization of analogous compounds (e.g., ) suggests this molecule adopts a rigid, planar conformation conducive to target binding .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-14-methyl-7-methylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-10-16-14(12(9-24)8-21-10)7-15-18(25-16)22-17(23-19(15)26-2)11-4-3-5-13(20)6-11/h3-6,8,24H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKNENYKGZILRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential for various biological activities. Its unique tricyclic structure and the presence of multiple functional groups suggest it may interact with various biological targets.
Chemical Structure and Properties
This compound features a triazatricyclo framework characterized by nitrogen atoms within its rings, contributing to its potential biological reactivity. The chlorophenyl group and methyl substitutions enhance hydrophobicity, which may influence interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H19ClN3O2S |
| Molecular Weight | 480.0 g/mol |
| CAS Number | 892417-82-2 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets through mechanisms such as:
- Receptor Binding : The structural motifs may allow for selective binding to specific receptors.
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of enzymes involved in critical biochemical pathways.
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the triazole and triazine rings has been associated with the inhibition of cancer cell proliferation.
Antimicrobial Properties
The chlorophenyl group is often linked to enhanced antibacterial and antifungal activities. This compound may demonstrate effectiveness against various microbial strains due to its unique structure.
Enzyme Inhibition
The compound's unique structural features suggest potential interactions with specific enzymes, possibly acting as inhibitors or modulators. This aspect is crucial for understanding its therapeutic applications.
Case Studies and Research Findings
Research into compounds structurally similar to this compound has yielded promising results:
- Anticancer Studies : Compounds with triazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines.
- Antibacterial Activity : Similar thioether compounds have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Chloromethylphenyl Sulfide | Thioether | Antibacterial |
| Triazole Derivatives | Triazole Ring | Anticancer |
| Phenolic Sulfur Compounds | Aromatic + Sulfur | Antimicrobial |
Comparison with Similar Compounds
Analysis :
- The target compound balances moderate lipophilicity (LogP = 3.2) with improved solubility compared to ’s analogue, likely due to its smaller sulfanyl group .
- ’s fluorophenylmethylsulfanyl group enhances metabolic stability via reduced cytochrome P450 susceptibility .
Target-Specific Comparisons
- GTPase Inhibition : Compound B () inhibits bacterial GTPase EngA (IC₅₀ = 9 µM), while the target compound lacks reported GTPase activity, highlighting the critical role of 5,13-disulfanyl and diol groups in this mechanism .
- Antimicrobial Potency : The 3-chlorophenyl group in the target compound may enhance Gram-positive bacterial inhibition compared to 4-methoxyphenyl analogues, as seen in QSAR models for related triazatricyclics .
Toxicity and Selectivity
- Cytotoxicity : The hydroxymethyl group in the target compound reduces off-target cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) compared to nitro-substituted analogues (CC₅₀ = 12 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
